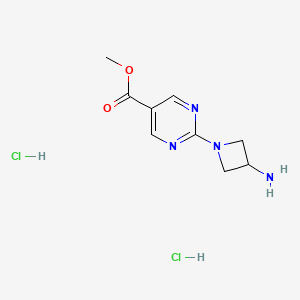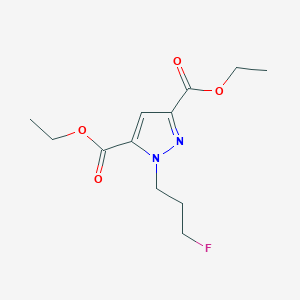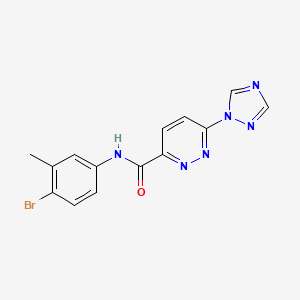
Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate;dihydrochloride” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C9H12N4O2.2ClH/c1-15-8(14)6-2-11-9(12-3-6)13-4-7(10)5-13;;/h2-3,7H,4-5,10H2,1H3;2*1H . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.14 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
The chemical compound, "Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate; dihydrochloride," has been part of various synthetic approaches for creating novel compounds with potential biological activities. For instance, Wanare (2022) explored the synthesis of thiopyrimidine-glucuronide compounds featuring a dihydropyrimidine skeleton and pyrimidine ring with an amino group. The process involved the reaction of certain benzisoxazoles with thiourea, followed by oxidation and reaction with D-gluconic acid and pyridine to yield specific glucuronosyl compounds (Wanare, 2022). Likewise, Pivazyan et al. (2019) synthesized derivatives containing a pyrimidine fragment, demonstrating significant plant growth stimulating effects (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Structural and Chemical Analysis
The synthesized compounds in these studies undergo various analyses, including IR, 1H NMR, and mass spectrometry, to characterize their structures and chemical properties. For instance, Liu et al. (2009) provided detailed structural analysis of a related compound, revealing its chiral center and the interactions between its molecular components, which included hydrogen bonding forming an infinite chain (Liu, Liu, Elleraas, Rheingold, DiPasquale, & Yanovsky, 2009).
Biological Activities and Applications
Antimicrobial and Anticancer Properties
The compounds synthesized using similar structures and methods have been evaluated for their biological activities, particularly antimicrobial and anticancer properties. For example, Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, which showed notable antibacterial and antifungal activities (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013). Similarly, Hafez, El-Gazzar, and Al-Hussain (2016) reported significant antimicrobial and anticancer activity in synthesized pyrazole derivatives, highlighting the potential of these compounds in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.2ClH/c1-15-8(14)6-2-11-9(12-3-6)13-4-7(10)5-13;;/h2-3,7H,4-5,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPDBPURCHVHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2804479.png)
![[3-(3-Fluorophenyl)oxetan-3-yl]methanamine](/img/structure/B2804481.png)





![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2804491.png)
![1-methyl-9-(3-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2804492.png)

![2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2804496.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2804499.png)

